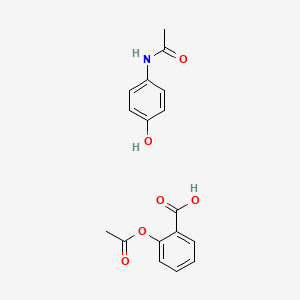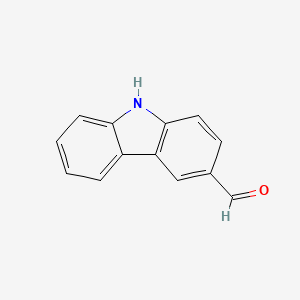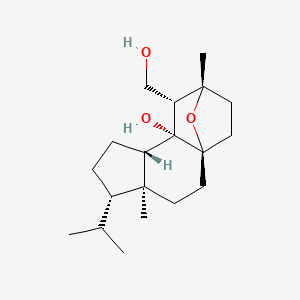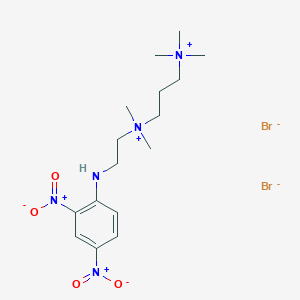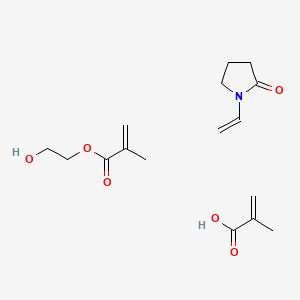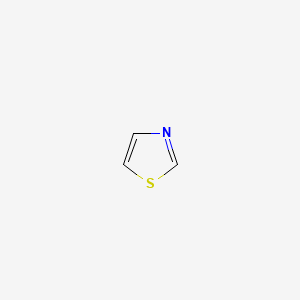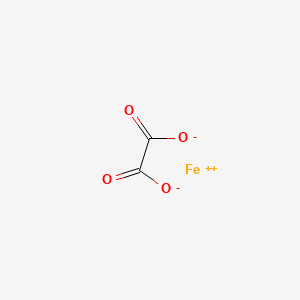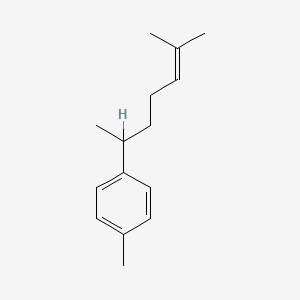
Alpha-Curcumen
Übersicht
Beschreibung
Alpha-Curcumene is a natural compound that has been studied for its potential therapeutic effects. It is a monoterpene found in the rhizomes of turmeric plants, and is often used as a dietary supplement due to its antioxidant, anti-inflammatory, and antifungal effects. Alpha-Curcumene is also known to possess a variety of other pharmacological effects, such as improving cognitive function and protecting against certain types of cancer.
Wissenschaftliche Forschungsanwendungen
Chemotherapeutisches Mittel
Alpha-Curcumen wurde ausgiebig auf sein Potenzial als Chemotherapeutisches Mittel untersucht. Die Forschung deutet darauf hin, dass es das Wachstum von Krebszellen hemmen und als therapeutisches Mittel gegen verschiedene chronische Krankheiten eingesetzt werden könnte {svg_1}. Seine Fähigkeit, molekulare Pfade zu modulieren, die an der Entwicklung von Krebs beteiligt sind, ist im Bereich der Onkologie von besonderem Interesse.
Entzündungshemmende Eigenschaften
Die Verbindung hat sich bei der Behandlung von entzündlichen Erkrankungen als vielversprechend erwiesen. Es wurde berichtet, dass es signifikante Auswirkungen auf die Reduzierung von Entzündungen hat, insbesondere im Verdauungstrakt, was bei Erkrankungen wie entzündlichen Darmerkrankungen von Vorteil sein könnte {svg_2}.
Antioxidative Aktivität
This compound zeigt antioxidative Eigenschaften, die für den Schutz der Zellen vor oxidativem Stress unerlässlich sind. Diese Aktivität ist vorteilhaft, um die Schäden zu verhindern, die durch freie Radikale verursacht werden, und könnte so das Risiko chronischer Krankheiten wie Herzerkrankungen und Diabetes verringern {svg_3}.
Metallchelatisierung
Die Fähigkeit von this compound, Metalle zu chelatisieren, kann in Entgiftungtherapien genutzt werden. Die Metallchelatisierung ist relevant bei der Behandlung von Schwermetallvergiftungen, bei denen die Verbindung an Metalle binden und deren Entfernung aus dem Körper unterstützen könnte {svg_4}.
Nanoformulierung
Neuere Fortschritte haben die Verwendung von this compound bei der Herstellung von Nanoconjugaten untersucht. Diese Nanoformulierungen, kombiniert mit Metall- und Metalloxid-Nanopartikeln, könnten zu neuen therapeutischen Anwendungen führen, darunter gezielte Medikamentenabgabesysteme {svg_5}.
Pharmakologische Wirkungen
Die vielfältigen pharmakologischen Wirkungen von this compound wurden durch jahrzehntelange wissenschaftliche Forschung bestätigt. Sein therapeutisches Potenzial erstreckt sich auf eine Vielzahl von Störungen, was es zu einer vielseitigen Verbindung in der Pharmakologie macht {svg_6}.
Wirkmechanismus
Target of Action
Alpha-Curcumene, also known as Curcumene, is a major component of the Curcuma longa rhizome . It primarily targets chemokines, a family of cytokines with chemoattractant properties that regulate chemotaxis and leukocyte migration . These chemokines play a crucial role in both physiological and pathological immune responses .
Mode of Action
Alpha-Curcumene interacts with its targets, the chemokines, and influences/modulates them . The binding of chemokines to their respective receptors on cell surfaces creates a calcium signaling cascade, activating small GTPases . This leads to the activation of integrins and actin polymerization, resulting in the development of a pseudopod, polarized cell morphology, and ultimately cell movement .
Biochemical Pathways
Alpha-Curcumene affects the pathways involving chemokines and their receptors . It has been reported that curcumin, a compound related to alpha-curcumene, inhibits ox-LDL-induced MCP-1 expression in macrophages via the NF-κB and JNK pathways .
Pharmacokinetics
Curcumin, a related compound, has been shown to have poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination . This limits the therapeutic efficacy of curcumin , and similar limitations may apply to alpha-Curcumene.
Result of Action
The molecular and cellular effects of alpha-Curcumene’s action are primarily anti-inflammatory and immune-regulatory . It has been suggested that the beneficial effects of curcumin in various cancers are related to the induction of apoptosis and curcumin-mediated suppression of tumor cell proliferation and invasion .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-4-(6-methylhept-5-en-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYXUZSZMNBRCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862351 | |
| Record name | alpha-Cucurmene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
644-30-4 | |
| Record name | Curcumene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Curcumene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Cucurmene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | curcumene, alpha | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-CURCUMENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S24T013WOF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of curcumene?
A1: Curcumene has the molecular formula C15H24 and a molecular weight of 204.35 g/mol. []
Q2: Is there spectroscopic data available for curcumene?
A2: Yes, curcumene has been characterized using various spectroscopic techniques, including gas chromatography-mass spectrometry (GC-MS). [, ] This technique helps identify and quantify curcumene in complex mixtures, like essential oils.
Q3: What is the role of curcumene in plants?
A3: While specific roles of curcumene in plant physiology are still under investigation, it is thought to contribute to plant defense mechanisms as a volatile compound. [] For example, curcumene, along with its enantiomer 7-epi-zingiberene, has been identified as a repellent against whiteflies. []
Q4: Does curcumene exhibit any insecticidal or insect-repellent properties?
A4: Yes, research suggests that curcumene acts as a repellent against certain insects, such as whiteflies (Bemisia tabaci). [, ] Studies have shown that ginger oil, which contains curcumene, can be a biorational source for insect repellents. []
Q5: What is the mechanism behind the anti-tumor activity of curcumene?
A5: Research indicates that curcumene exerts anti-tumor effects through mitochondrial activation, leading to apoptosis in cancer cells. [] Specifically, curcumene treatment in human ovarian cancer cells (SiHa) has been shown to trigger mitochondrial cytochrome c release, ultimately activating caspase-3 and initiating apoptosis. []
Q6: Does curcumene impact aflatoxin production?
A6: Research suggests that curcumene might play a role in inhibiting aflatoxin production. In a study using ginger oil nanoemulsions, ar-curcumene showed a strong affinity for cytochrome P450 monooxygenase, an enzyme involved in aflatoxin biosynthesis. [] Inhibiting this enzyme could potentially reduce aflatoxin levels.
Q7: Is there evidence of curcumene degradation upon exposure to light?
A7: Yes, research indicates that curcumene, particularly γ-curcumene, can undergo phototransformation when exposed to light, especially UV-A irradiation in the presence of oxygen. [] This transformation can lead to the formation of compounds like italicene, isoitalicene, and α-curcumene. []
Q8: Does the method of drying ginger affect the curcumene content in its essential oil?
A8: Yes, drying methods significantly influence the chemical composition of ginger essential oil, including curcumene levels. [] Sun-drying generally results in higher essential oil yields, but the specific curcumene content can vary depending on the ginger cultivar and drying conditions. []
Q9: What analytical techniques are used to identify and quantify curcumene?
A9: Gas chromatography-mass spectrometry (GC-MS) is widely employed for the identification and quantification of curcumene in plant extracts and essential oils. [, , ] This technique separates volatile compounds based on their boiling points and identifies them based on their mass-to-charge ratios. High-performance liquid chromatography (HPLC) is also used, particularly when analyzing curcuminoids alongside curcumene. [, ]
Q10: How is the quality of curcumene-containing products ensured?
A10: Quality control measures for curcumene-containing products, like essential oils, involve analyzing their chemical composition, particularly the curcumene content, using techniques like GC-MS. [, , ] Additionally, standardized extraction and processing methods are crucial for maintaining consistent quality and efficacy.
Q11: Are there any known instances of bacterial utilization of curcumene?
A11: Yes, a bacterial strain belonging to the genus Rhodococcus was found to utilize α-cedrene and metabolize it to sec-cedrenol and α-curcumene. [] This finding highlights the potential for microbial biotransformation of terpenes.
Q12: Have any studies explored the enantioselective synthesis of curcumene?
A12: Yes, researchers have successfully achieved the stereoselective synthesis of optically active curcumene enantiomers, (R)-(-)-α-curcumene and (S)-(+)-α-curcumene. [, ] These syntheses typically utilize chiral catalysts and specific reaction conditions to control the stereochemistry of the final product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



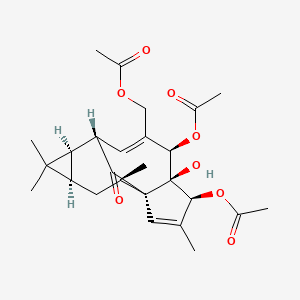
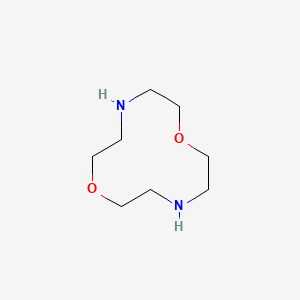


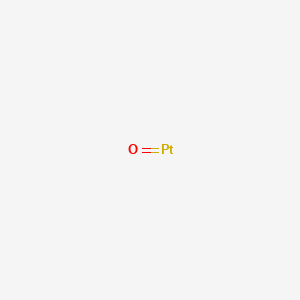
![Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-](/img/structure/B1198607.png)
